molecular formula C11H14N2O B14593847 N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 61589-22-8

N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14593847
CAS No.: 61589-22-8
M. Wt: 190.24 g/mol
InChI Key: NGXXXYKPALSMFA-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indole derivative in moderate yields.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can act as an antioxidant, scavenging free radicals and inhibiting oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxamide
  • Indole-3-carboxamide
  • N-Methyl-2,3-dihydro-1H-indole-1-carboxamide

Uniqueness

N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide stands out due to its unique ethyl substitution, which can influence its biological activity and chemical reactivity. This modification can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

61589-22-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-ethyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C11H14N2O/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14)

InChI Key

NGXXXYKPALSMFA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

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